

An In-depth Technical Guide to the Chemical Structure and Properties of DO264

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Compound of Interest

Compound Name: DO264

Cat. No.: B15614836

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Abstract

DO264 is a potent and selective small molecule inhibitor of the enzyme α/β -hydrolase domain-containing protein 12 (ABHD12).^{[1][2]} This enzyme plays a crucial role in the metabolism of lysophosphatidylserine (lyso-PS), a class of signaling lipids involved in neuro-immunological functions.^{[3][4]} By selectively blocking ABHD12, **DO264** serves as a valuable chemical probe to investigate the biological roles of the ABHD12-lyso-PS signaling pathway.^{[3][4]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **DO264**. Detailed experimental protocols for its synthesis and key biological assays are also presented to facilitate its use in research and drug development.

Chemical Structure and Identification

DO264, chemically named 1-(1-(3-Chloro-4-(2-chloro-4-(trifluoromethoxy)phenoxy)pyridin-2-yl)piperidin-4-yl)-3-(pyridin-3-yl)thiourea, is a complex heterocyclic molecule.^[1] Its structure is characterized by a central piperidiny-thiourea core linking a substituted pyridinyl moiety and a pyridinyl group.

Table 1: Chemical Identifiers for **DO264**

Identifier	Value
Chemical Name	1-(1-(3-Chloro-4-(2-chloro-4-(trifluoromethoxy)phenoxy)pyridin-2-yl)piperidin-4-yl)-3-(pyridin-3-yl)thiourea[1]
CAS Number	2301866-59-9[1][2]
Molecular Formula	C ₂₃ H ₂₀ Cl ₂ F ₃ N ₅ O ₂ S[2]
SMILES	<chem>S=C(NC1CCN(C2=C(Cl)C(OC3=CC=C(OC(F)(F)F)C=C3Cl)=CC=N2)CC1)NC4=CC=CN=C4</chem> [2]
InChI	InChI=1S/C23H20Cl2F3N5O2S/c24-17-12-16(35-23(26,27)28)3-4-18(17)34-19-5-9-30-21(20(19)25)33-10-6-14(7-11-33)31-22(36)32-15-2-1-8-29-13-15/h1-5,8-9,12-14H,6-7,10-11H2,(H2,31,32,36)[2]

Physicochemical and Biological Properties

DO264 is a solid compound soluble in dimethyl sulfoxide (DMSO).[2] It is a potent inhibitor of ABHD12 with nanomolar efficacy.[1][5]

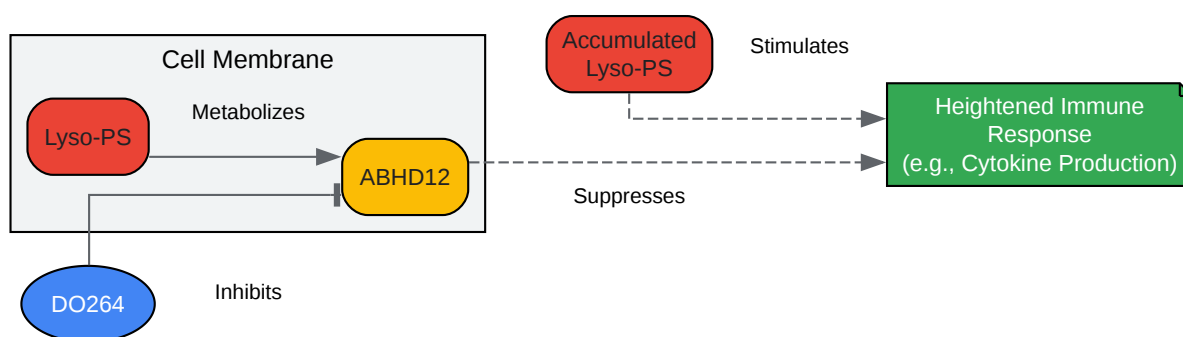
Table 2: Physicochemical and Pharmacological Properties of **DO264**

Property	Value	Reference
Molecular Weight	558.4 g/mol	[2]
Appearance	Solid	[2]
Solubility	Soluble in DMSO	[2]
Purity	≥98%	[2]
UV Maximum (λ _{max})	259 nm	[2]
Storage Temperature	-20°C	[5]
Biological Target	α/β-hydrolase domain-containing protein 12 (ABHD12)	[1][2]
Mechanism of Action	Reversible, competitive inhibitor	[3]
IC ₅₀ (ABHD12)	11 nM	[1][5]
IC ₅₀ (mouse brain membrane ABHD12)	2.8 nM	[2]
IC ₅₀ (human THP-1 cell ABHD12)	8.6 nM	[5]

Biological Activity and Mechanism of Action

DO264 selectively inhibits ABHD12, a serine hydrolase responsible for the degradation of lyso-PS.[3][4] Inhibition of ABHD12 by **DO264** leads to an accumulation of lyso-PS and its downstream metabolite, 20:4 phosphatidylserine (PS), in both cellular and in vivo models.[6] This modulation of lipid signaling pathways results in heightened immune responses, including augmented inflammatory cytokine production from macrophages.[1][3]

Signaling Pathway of ABHD12 Inhibition by DO264



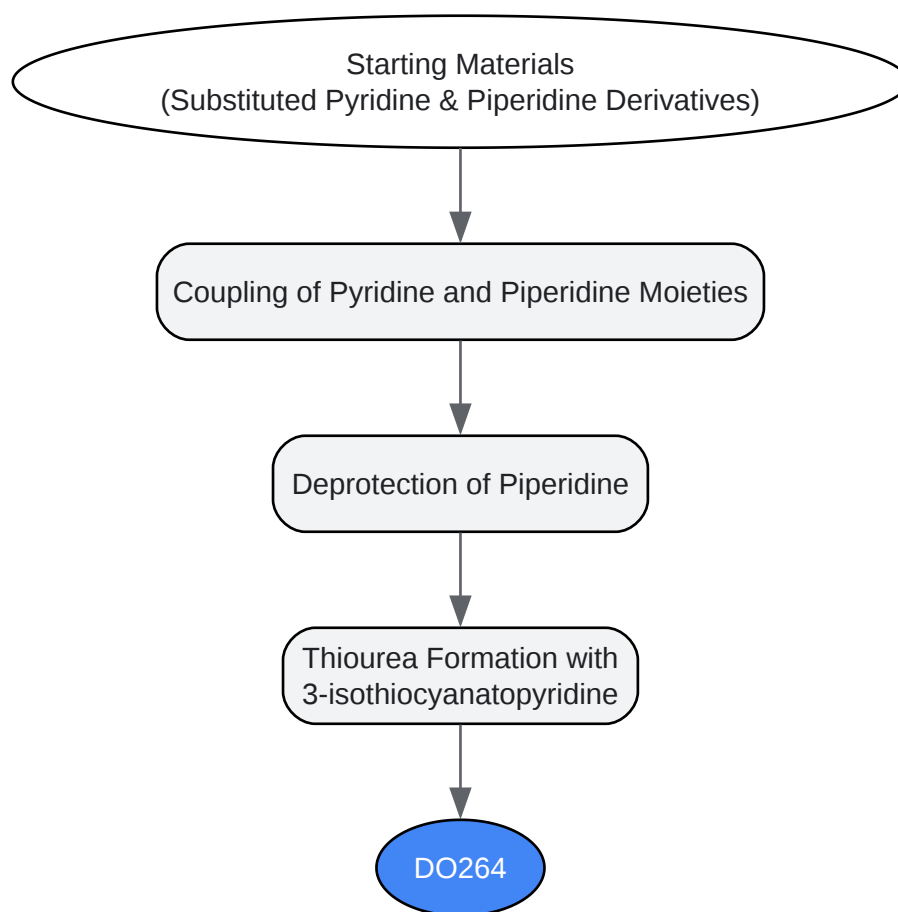
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Caption: Inhibition of ABHD12 by **DO264** leads to the accumulation of Lyso-PS, stimulating immune responses.

Experimental Protocols

Synthesis of DO264

The synthesis of **DO264** involves a multi-step process culminating in the coupling of key intermediates. The following is a generalized workflow based on published methods.



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Caption: Generalized synthetic workflow for the preparation of **DO264**.

Detailed Methodology:

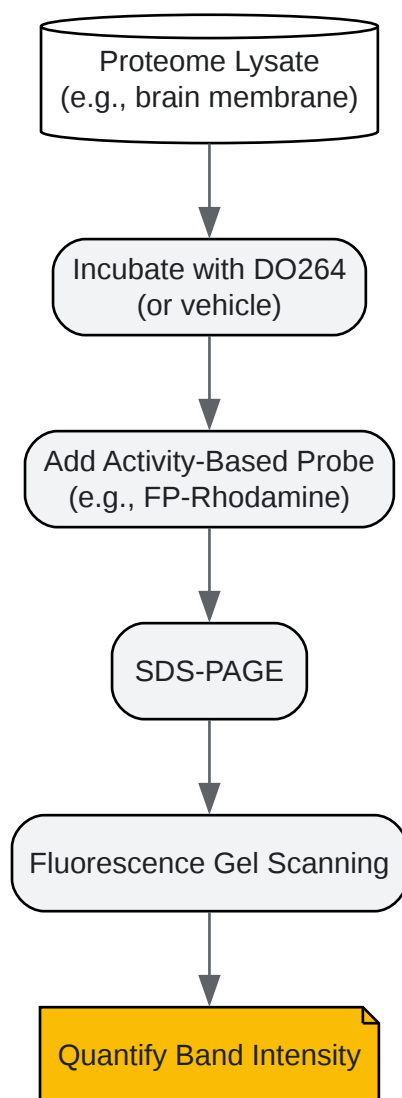
- **Coupling of the Pyridine and Piperidine Moieties:** A suitably substituted chloropyridine is coupled with a Boc-protected aminopiperidine derivative. This is typically achieved via nucleophilic aromatic substitution, often in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMSO at elevated temperatures.
- **Boc Deprotection:** The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions, commonly using 4N HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
- **Thiourea Formation:** The deprotected piperidine amine is reacted with 3-isothiocyanatopyridine in the presence of a non-nucleophilic base, such as

diisopropylethylamine (DIPEA), in a solvent like DCM at room temperature to yield **DO264**.

- Purification: The final product is purified using column chromatography on silica gel.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is used to assess the potency and selectivity of **DO264** for ABHD12 in a complex proteome.



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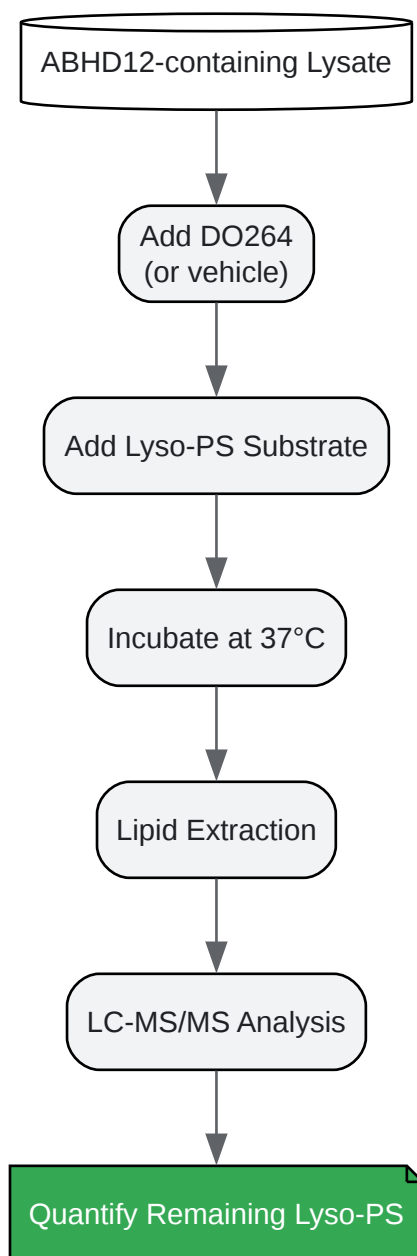
Caption: Workflow for competitive activity-based protein profiling (ABPP).

Detailed Methodology:

- **Proteome Preparation:** Prepare membrane proteomes from tissues (e.g., mouse brain) or cells by homogenization in a suitable buffer (e.g., PBS) followed by ultracentrifugation to pellet the membranes. Resuspend the membrane fraction in PBS.
- **Inhibitor Incubation:** Pre-incubate the proteome (typically 1 mg/mL) with varying concentrations of **DO264** (or DMSO as a vehicle control) for a defined period (e.g., 30 minutes) at 37°C.
- **Probe Labeling:** Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-Rhodamine), to the proteome and incubate for another defined period (e.g., 30 minutes) at 37°C.
- **SDS-PAGE:** Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by SDS-PAGE.
- **Fluorescence Scanning:** Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
- **Data Analysis:** Quantify the fluorescence intensity of the band corresponding to ABHD12. The reduction in fluorescence intensity in the presence of **DO264** compared to the vehicle control is used to determine the IC₅₀ value.

Lyso-PS Hydrolysis Activity Assay

This assay directly measures the enzymatic activity of ABHD12 by quantifying the hydrolysis of a lyso-PS substrate.



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Caption: Workflow for the lyso-PS hydrolysis activity assay.

Detailed Methodology:

- Enzyme Source: Use recombinant ABHD12, or membrane proteomes from cells or tissues known to express ABHD12.

- **Inhibitor Pre-incubation:** Pre-incubate the enzyme source with varying concentrations of **DO264** or vehicle control in an appropriate assay buffer.
- **Enzymatic Reaction:** Initiate the reaction by adding a known amount of a lyso-PS substrate (e.g., 18:1 lyso-PS). Incubate the reaction mixture at 37°C for a time period within the linear range of the assay.
- **Reaction Quenching and Lipid Extraction:** Stop the reaction by adding a solvent system for lipid extraction, such as a modified Bligh-Dyer extraction.
- **LC-MS/MS Analysis:** Analyze the lipid extract by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the remaining lyso-PS substrate.
- **Data Analysis:** Determine the rate of lyso-PS hydrolysis at each **DO264** concentration and calculate the IC₅₀ value.

Conclusion

DO264 is a highly potent and selective inhibitor of ABHD12 that serves as an indispensable tool for elucidating the roles of the ABHD12-lyso-PS signaling axis in health and disease. Its well-characterized chemical and biological properties, combined with the availability of detailed experimental protocols, make it an excellent chemical probe for researchers in academia and industry. Further investigation into the therapeutic potential of modulating this pathway with compounds like **DO264** is a promising area of future research.

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